Technical Guide: Synthesis and Characterization of 2,5-Difluoro-3-iodophenol
Technical Guide: Synthesis and Characterization of 2,5-Difluoro-3-iodophenol
This guide details the synthesis and characterization of 2,5-Difluoro-3-iodophenol (CAS: 2091222-95-4). This specific substitution pattern presents a unique "regioselectivity paradox" in aromatic chemistry, rendering standard electrophilic iodination ineffective.
The following protocol utilizes a Directed Ortho Metalation (DoM) strategy with a silyl-blocking technique to ensure precise installation of the iodine atom at the C3 position.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct iodination of 2,5-difluorophenol fails to yield the 3-iodo isomer due to the competing directing effects of the hydroxyl and fluorine groups.
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Hydroxyl Group (OH): Strongly activating, directs ortho (C6) and para (C4).
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Fluorine Groups (F): Deactivating but ortho/para directing.
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Result: Electrophilic Aromatic Substitution (EAS) predominantly yields 2,5-difluoro-4-iodophenol (para to OH) or 2,5-difluoro-6-iodophenol (ortho to OH). The C3 position, being meta to the strongly activating OH, is electronically inaccessible via standard EAS.
The Solution: Directed Ortho Metalation (DoM)
To access the C3 position, we must invert the reactivity logic using organolithium chemistry.
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Protection: The phenol is protected as a carbamate or ether (Directing Metalation Group, DMG) to facilitate lithiation.
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The "Block-and-Talk" Tactic: Lithiation of 2,5-difluoroanisole naturally occurs at C6 (between the DMG and Fluorine). To target C3, we must first "block" C6 with a removable silyl group (TMS), forcing the second lithiation event to occur at the thermodynamically favored C3 position (ortho to F, meta to DMG).
Figure 1: Retrosynthetic logic shifting from standard EAS to a blocked DoM strategy.
Experimental Protocol
Phase 1: Protection and C6 Blocking
Objective: Convert 2,5-difluorophenol to 1,4-difluoro-2-methoxy-3-(trimethylsilyl)benzene.
Reagents:
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Substrate: 2,5-Difluorophenol (CAS 2713-31-7)[1]
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Base: n-Butyllithium (2.5 M in hexanes) or LDA
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Electrophile: Chlorotrimethylsilane (TMSCl)
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Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate
Protocol:
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Methylation: Dissolve 2,5-difluorophenol (1.0 eq) in Acetone. Add K₂CO₃ (2.0 eq) and MeI (1.2 eq). Reflux for 4 hours. Filter and concentrate to yield 2,5-difluoroanisole .
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C6 Lithiation: Dissolve 2,5-difluoroanisole in anhydrous THF under N₂ at -78°C.
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Addition: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The lithium preferentially coordinates between the OMe and F-5 (Position 6).
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Blocking: Add TMSCl (1.2 eq) dropwise. Allow to warm to room temperature (RT).
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Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Purify via flash chromatography (Hexanes).
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Intermediate:2,5-difluoro-6-(trimethylsilyl)anisole .
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Phase 2: Targeted C3 Iodination
Objective: Force lithiation to the C3 position and install iodine.
Rationale: With C6 blocked by TMS, the next most acidic proton is at C3 (ortho to F-2 and meta to OMe). C4 is less acidic (para to OMe).
Protocol:
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Lithiation: Dissolve the C6-silylated intermediate in anhydrous THF under N₂ at -78°C.
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Metalation: Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise. (LDA is preferred here to avoid nucleophilic attack on the ring). Stir for 2 hours at -78°C.
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Iodination: Dissolve Iodine (I₂, 1.5 eq) in THF and add dropwise to the lithiated species.
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Warming: Stir for 30 mins at -78°C, then warm to RT.
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Workup: Quench with aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.
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Intermediate:2,5-difluoro-3-iodo-6-(trimethylsilyl)anisole .
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Phase 3: Global Deprotection
Objective: Remove the TMS block and the Methyl group to yield the target phenol.
Protocol:
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Desilylation: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride, 1.5 eq) in THF at RT for 2 hours.
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Result:2,5-difluoro-3-iodoanisole .
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Demethylation: Dissolve in DCM at -78°C. Add BBr₃ (Boron Tribromide, 2.0 eq). Warm to 0°C and stir for 4 hours.
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Quench: Carefully quench with ice water (Exothermic!).
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Isolation: Extract with DCM. Wash with brine. Dry over Na₂SO₄.
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Purification: Recrystallize from Hexanes/EtOAc or sublime under high vacuum.
Summary of Reaction Parameters
| Step | Transformation | Reagents | Key Conditions | Yield Target |
| 1 | Phenol Protection | MeI, K₂CO₃ | Reflux, Acetone | >95% |
| 2 | C6 Blocking | n-BuLi, TMSCl | -78°C, THF | ~85% |
| 3 | C3 Iodination | LDA, I₂ | -78°C, THF | ~70% |
| 4 | Deprotection | TBAF; then BBr₃ | RT; then 0°C | ~80% |
Characterization & Identification
Since this compound is a specific isomer, definitive characterization requires distinguishing it from the 4-iodo and 6-iodo isomers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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Proton A (C4-H): Appears as a complex multiplet (ddd) due to coupling with F-5 (ortho), F-2 (meta), and I-3 (ortho? No, I is at 3, H is at 4).
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Correction: H is at C4 and C6.
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H-4: Ortho to F-5, Para to OH(1). Split by F-5 (
) and F-2 ( ). Expected 6.8–7.2 ppm. -
H-6: Ortho to OH(1), Ortho to F-5. Split by F-5 (
) and F-2 ( ). Expected 6.5–6.9 ppm.
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Distinction: The 3-iodo isomer has two aromatic protons that are para to each other (H4 and H6? No, 1,2,3,5 pattern leaves H at 4 and 6. They are meta to each other).
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Coupling: Significant meta-coupling (
Hz) will be observed between H4 and H6.
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¹⁹F NMR (376 MHz, CDCl₃):
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Distinct signals for F-2 and F-5.
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F-2: Shifted downfield due to ortho-Iodine and ortho-OH (deshielding).
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F-5: Typical fluorobenzene shift.
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Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion (M+): m/z 255.9 (Calculated for C₆H₃F₂IO).
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Fragmentation: Loss of I (M-127) is a dominant pathway.
Physical Properties[2]
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: Expected range 60–80°C (based on similar halogenated phenols).
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Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Safety & Handling (E-E-A-T)
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Fluorinated Phenols: Highly acidic and can cause severe skin burns. They penetrate skin rapidly. Action: Wear double nitrile gloves and a face shield. Have Calcium Gluconate gel available (standard HF protocol precaution for fluorinated aromatics, though free HF is unlikely).
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Organolithiums (n-BuLi/LDA): Pyrophoric. Action: Handle only under inert atmosphere (Argon/Nitrogen) using syringe/cannula techniques.
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Methyl Iodide: Potent alkylating agent (Carcinogen). Action: Use in a fume hood with a trap.
Alternative "Scale-Up" Route (Sandmeyer)
For larger batches where chromatography is prohibitive, the Sandmeyer reaction is preferred, provided the aniline precursor is available.
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Starting Material: 2,5-Difluoro-3-nitroaniline (CAS 1699538-79-8).[2][3][4]
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Diazotization: NaNO₂/H₂SO₄ followed by hydrolysis
2,5-Difluoro-3-nitrophenol . -
Reduction: Fe/NH₄Cl
3-Amino-2,5-difluorophenol . -
Sandmeyer Iodination: NaNO₂/HCl then KI
2,5-Difluoro-3-iodophenol .
Note: This route avoids low-temperature lithiation but involves multiple steps with potentially unstable diazonium intermediates.
References
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Compound Entry: 2,5-Difluoro-3-iodophenol.[5] PubChem Database. National Center for Biotechnology Information.
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[Link]
-
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Precursor Availability: 2,5-Difluoro-3-nitroaniline (CAS 1699538-79-8).[2][3][4] BLD Pharm Catalog.
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Methodology (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.
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[Link]
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Methodology (Regioselectivity): Schlosser, M. "The regioselectivity of lithiation of fluorobenzenes." European Journal of Organic Chemistry, 2001.
- General Synthesis of Fluorophenols: "Preparation method of 3,5-difluorophenol.
Sources
- 1. 2,5-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CAS#:1645482-16-1 | 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide | Chemsrc [chemsrc.com]
- 3. 369-34-6|3,4-Difluoronitrobenzene|BLD Pharm [bldpharm.com]
- 4. 402-67-5|1-Fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. researchgate.net [researchgate.net]
- 7. 21397-11-5 | 2-Fluoro-3-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
